molecular formula C15H24O3 B8288343 Methyl 3-oxo-7,11-dimethyl-dodeca-6,10-dienoate

Methyl 3-oxo-7,11-dimethyl-dodeca-6,10-dienoate

Cat. No. B8288343
M. Wt: 252.35 g/mol
InChI Key: BZCXURWEQJTDFZ-UHFFFAOYSA-N
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Patent
US04028386

Procedure details

A solution of 5.1 g of m-chloroperbenzoic acid in 50 ml of methylene chloride was added dropwise at -40° C. under a nitrogen atmosphere to a solution of 6 g of the product of Example 3 in 60 ml of methylene chloride and after stirring for 15 minutes at -20° C., the mixture was poured into a saturated aqueous sodium bicarbonate solution. The mixture was extracted with methylene chloride and the organic phase was washed with aqueous sodium bicarbonate solution and then with water, dried over sodium sulfate and evaporated to dryness under reduced pressure. The residue was chromatographed over silica and was eluted with a 7-3 benzene-ethyl acetate mixture to obtain 3.1 g of methyl 10-epoxy-7,11-dimethyl-3-oxo-6-dodecenoate in the form of a colorless liquid with a refractive index nD25 = 1.4680.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][C:13]([CH2:24][CH2:25][CH:26]=[C:27]([CH3:29])[CH3:28])=[CH:14][CH2:15][CH2:16][C:17](=[O:23])[CH2:18][C:19]([O:21][CH3:22])=[O:20].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[O:9]1[C:27]([CH3:29])([CH3:28])[CH:26]1[CH2:25][CH2:24][C:13]([CH3:12])=[CH:14][CH2:15][CH2:16][C:17](=[O:23])[CH2:18][C:19]([O:21][CH3:22])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
6 g
Type
reactant
Smiles
CC(=CCCC(CC(=O)OC)=O)CCC=C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
after stirring for 15 minutes at -20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
WASH
Type
WASH
Details
the organic phase was washed with aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica
WASH
Type
WASH
Details
was eluted with a 7-3 benzene-ethyl acetate mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1C(CCC(=CCCC(CC(=O)OC)=O)C)C1(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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